

Reactivity of Carbon Tetraiodide with Water and Bases: An In-depth Technical Guide

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Compound of Interest

Compound Name: Carbon tetraiodide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon tetraiodide (CI₄), a bright red crystalline solid, is the most sterically hindered of the tetrahalomethanes.^{[1][2]} Its reactivity is of significant interest in organic synthesis, particularly as an iodinating agent.^{[1][2]} This technical guide provides a comprehensive overview of the reactivity of **carbon tetraiodide** with water and bases, summarizing available data, outlining plausible reaction mechanisms, and providing context through comparison with other tetrahalomethanes. While quantitative kinetic and thermodynamic data for the direct hydrolysis of **carbon tetraiodide** are not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and related reaction mechanisms to provide a thorough understanding for research and development professionals.

Data Presentation

Physical and Chemical Properties of Carbon Tetraiodide

Property	Value	Reference
Molecular Formula	Cl ₄	[1]
Molar Mass	519.629 g/mol	[1]
Appearance	Dark violet/red crystals	[1]
Density	4.32 g/mL	[1]
Melting Point	Decomposes at 171 °C	[2]
Solubility in Water	Practically insoluble, slowly hydrolyzed	[3]
Solubility in Organic Solvents	Soluble in nonpolar organic solvents	[1]
Molecular Geometry	Tetrahedral	[1]
C–I Bond Distance	2.12 ± 0.02 Å	[1]

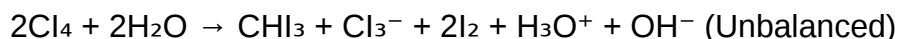
Qualitative Reactivity Summary

Reactant	Products	Observations	Reference
Water	Iodoform (CHI ₃) and Iodine (I ₂)	Slight reactivity	[1][2]
Aqueous Bases (e.g., NaOH)	Used as an iodination reagent; likely forms iodoform and other products	Reaction is utilized in organic synthesis	[1][2]
Triphenylphosphine (PPh ₃) / Alcohols	Alkyl iodides, Triphenylphosphine oxide, Iodoform	Appel Reaction	[1]
Triphenylphosphine (PPh ₃) / Ketones	1,1-diiodoalkenes	Wittig-like reaction	[1]

Reaction with Water (Hydrolysis)

Carbon tetraiodide is reported to be slightly reactive towards water, undergoing slow hydrolysis to produce iodoform (CHI_3) and elemental iodine (I_2).^{[1][2][3]}

Proposed Overall Reaction:



A more complete, balanced equation is difficult to establish without further experimental data on all reaction products.

The reactivity of **carbon tetraiodide** with water is notably different from that of carbon tetrachloride (CCl_4), which is essentially inert to hydrolysis under normal conditions. This difference in reactivity can be attributed to the weaker carbon-iodine bond compared to the carbon-chlorine bond, making the former more susceptible to cleavage.

Proposed Mechanism

The hydrolysis of **carbon tetraiodide** is likely a complex process. A plausible initial step involves the nucleophilic attack of a water molecule on one of the iodine atoms or the central carbon atom. Given the steric hindrance of the large iodine atoms, an attack on the carbon is less likely than an interaction with an iodine atom, possibly leading to a charge-transfer complex that facilitates the reaction.

Reaction with Bases

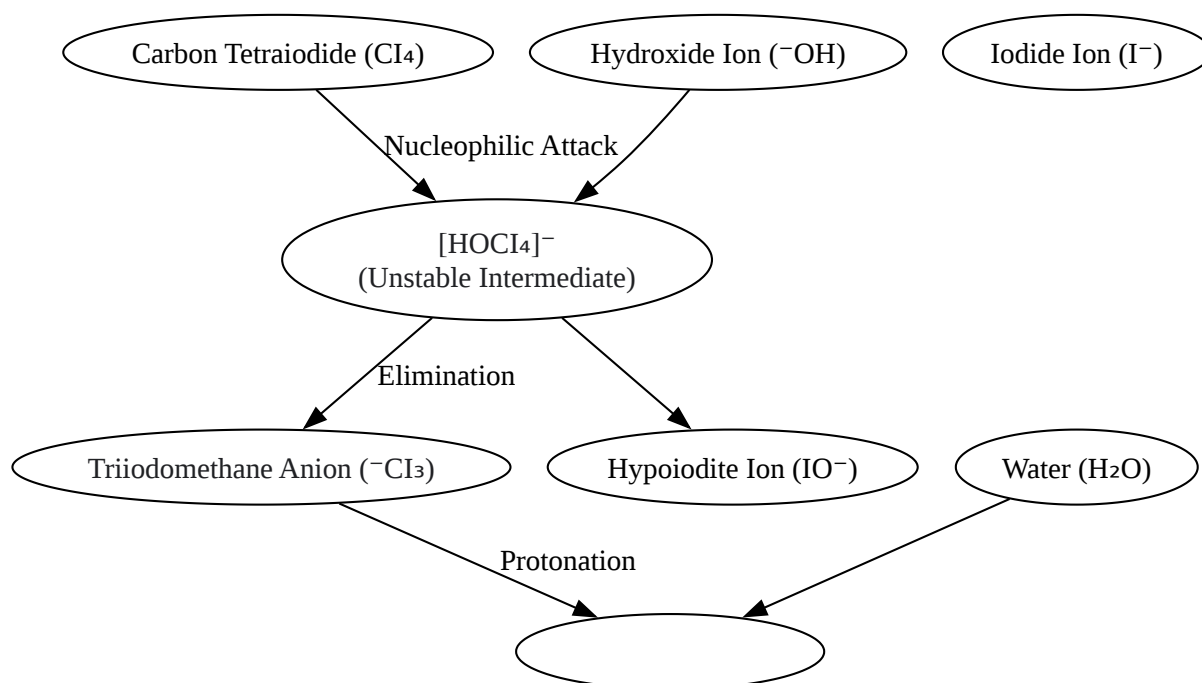
Carbon tetraiodide is frequently used as an iodinating agent in the presence of bases.^{[1][2]} While specific studies on its simple hydrolysis with common aqueous bases like sodium hydroxide are not readily available, the known products from its reaction with water (iodoform and iodine) suggest a reaction pathway analogous to the haloform reaction.

Proposed Mechanism (Analogous to Haloform Reaction)

The reaction of **carbon tetraiodide** with a base such as sodium hydroxide (NaOH) is proposed to proceed through a series of nucleophilic substitution and elimination steps, ultimately leading to the formation of iodoform.

- **Nucleophilic Attack:** A hydroxide ion (OH^-) attacks the central carbon atom of CI_4 . This is a challenging step due to the significant steric hindrance from the four large iodine atoms.

- Leaving Group Departure: One iodide ion (I^-) departs, forming triiodomethane carbanion ($^-CI_3$) and hypoiodite (IO^-) or related species.
- Protonation: The highly unstable triiodomethane carbanion is protonated by water or another proton source to form iodoform (CHI_3).



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Experimental Protocols

Detailed experimental protocols for the direct hydrolysis of **carbon tetraiodide** by water or simple aqueous bases are not well-documented in standard chemical literature. However, procedures for reactions where **carbon tetraiodide** reacts in the presence of a base are available, such as the Appel reaction for the conversion of alcohols to alkyl iodides.

Example Protocol: Appel Reaction (Illustrative)

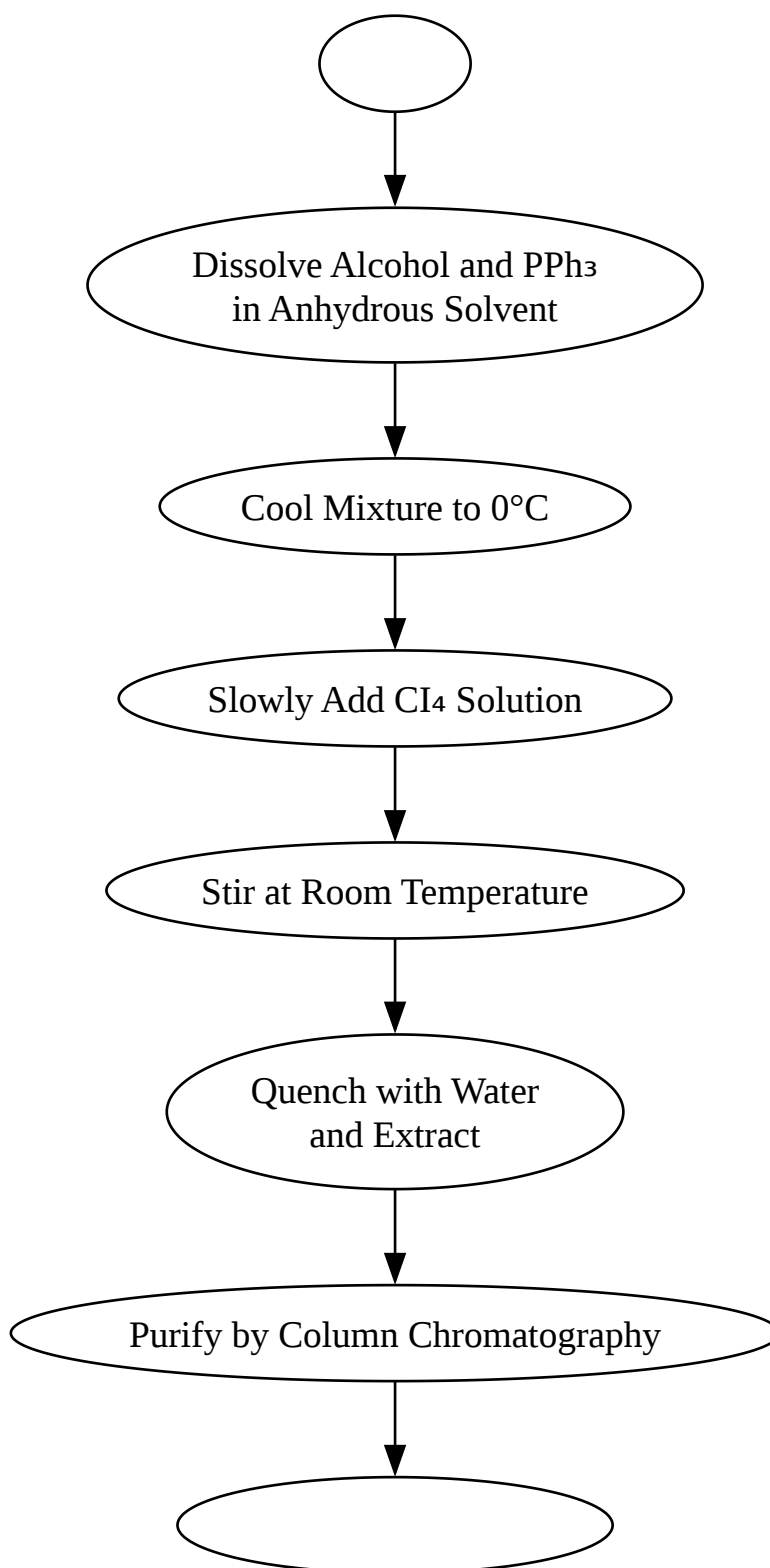
Reaction: $R-OH + Cl_4 + PPh_3 \rightarrow R-I + CHI_3 + PPh_3O$

Materials:

- Alcohol (R-OH)
- **Carbon Tetraiodide** (C_l₄)
- Triphenylphosphine (PPh₃)
- Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

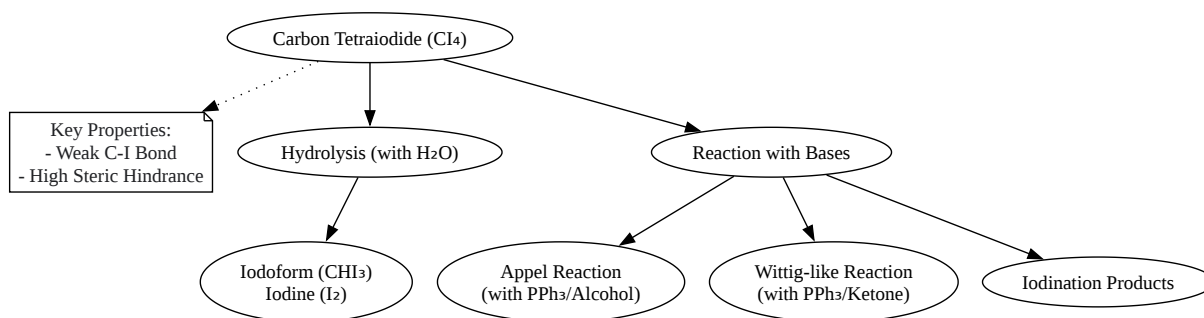
- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol and triphenylphosphine in the anhydrous solvent.
- Cool the mixture in an ice bath.
- Slowly add a solution of **carbon tetraiodide** in the same solvent to the cooled mixture with stirring.
- Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).
- Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.
- The organic layer is washed, dried, and concentrated.
- Purification of the resulting alkyl iodide is usually performed by column chromatography to separate it from the triphenylphosphine oxide and iodoform byproducts.



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Signaling Pathways and Logical Relationships

The reactivity of **carbon tetraiodide** is governed by the inherent weakness of the C-I bond and the significant steric hindrance around the central carbon atom. These factors dictate the plausible reaction pathways.



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Conclusion

Carbon tetraiodide exhibits a distinct reactivity profile compared to its lighter tetrahalomethane analogs. Its reaction with water, although slow, leads to the formation of iodoform and iodine. In the presence of bases, it serves as a potent iodinating agent in various organic transformations. The detailed mechanistic pathways for its simple hydrolysis are not definitively established and warrant further investigation, likely through computational modeling and advanced spectroscopic techniques to identify transient intermediates. The information provided in this guide, based on current literature, offers a foundational understanding for professionals in chemistry and drug development to leverage the unique reactivity of **carbon tetraiodide** in their work.

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